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Compound of Interest

Compound Name: AO-022

Cat. No.: B15601701

Technical Support Center: ADVM-022

This technical support center provides guidance for researchers, scientists, and drug
development professionals on optimizing steroid prophylaxis with ADVM-022 (ixoberogene
soroparvovec) treatment. The following information is synthesized from clinical trial data and
published research.

Frequently Asked Questions (FAQSs)

Q1: What is the primary rationale for using steroid prophylaxis with ADVM-0227?

Al: Steroid prophylaxis is essential to manage the host immune response to the adeno-
associated virus (AAV) vector used in ADVM-022. Following intravitreal injection, the AAV
vector can trigger an inflammatory cascade, leading to ocular inflammation such as uveitis.[1]
Prophylactic corticosteroids are administered to suppress this potential inflammation, which is a
common, dose-dependent effect of the therapy.[2] In clinical studies, this inflammation was
predominantly observed in the anterior segment and was generally responsive to steroid eye
drops, especially at lower doses.[3]

Q2: What are the key signs of ADVM-022-related ocular inflammation to monitor for?

A2: Researchers should monitor for common signs of intraocular inflammation. The most
frequently reported sign in clinical trials was the presence of anterior chamber cells (ACCs).[4]
Other critical signs include vitreous cells (VCs), eye pain, and changes in intraocular pressure
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(IOP).[5][6] In severe cases, as seen in the INFINITY trial for Diabetic Macular Edema (DME),
adverse events included hypotony (clinically relevant decreases in IOP) and panuveitis.[7][8][9]
Regular monitoring using slit-lamp biomicroscopy is critical.

Q3: Have different steroid prophylaxis regimens been tested with ADVM-0227?

A3: Yes, different regimens were used across the clinical trials. The Phase 1 OPTIC trial for
neovascular Age-Related Macular Degeneration (nAMD) initially used an oral prednisone
course, which was later amended to a topical steroid eye drop regimen.[10][11]

o Oral Regimen: Cohorts 1 and 2 received oral prednisone (e.g., 60 mg for 6 days starting 3
days pre-injection, followed by a 7-day taper).[10][11]

» Topical Regimen: Cohorts 3 and 4 received difluprednate eye drops four times daily (QID) for
3 weeks, followed by a 3-week taper.[10][11]

Future Phase 2 trials are planned to evaluate enhanced prophylactic regimens, including
longer-duration topical steroids, local intravitreal steroids, and a combination of systemic and
local steroids to establish a more predictable and effective protocol.[12]

Q4: Is the inflammatory response to ADVM-022 dose-dependent?

A4: Yes, clinical data strongly indicates a dose-dependent inflammatory response. The lower
dose of 2x10'* vg/eye was generally well-tolerated in nAMD patients, with mild to moderate
inflammation that was responsive to topical steroids.[3][13] In contrast, the higher dose of
6x101 vg/eye was associated with a higher incidence and severity of inflammation. This was
particularly evident in the INFINITY trial (DME patients), where the high dose led to dose-
limiting toxicities, including steroid-refractory inflammation and hypotony.[7]

Data Summary Tables

Table 1: Overview of Steroid Prophylaxis Regimens in the OPTIC Trial (nAMD)
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Cohort

ADVM-022 Dose
(vgleye)

6 x 10

Prophylaxis Type

Oral Prednisone

Regimen Details

60 mg for 6 days
(starting Day -3)
with a 7-day taper.
[10][11]

2x10%

Oral Prednisone

60 mg for 6 days
(starting Day -3) with
a 7-day taper.[10][11]

2 x 101

Topical Difluprednate

QID for 3 weeks
(starting Day 1) with a
3-week taper.[10][11]

| 4 | 6 x 10** | Topical Difluprednate | QID for 3 weeks (starting Day 1) with a 3-week taper.[10]

[11] |

Table 2: Summary of ADVM-022-Related Ocular Adverse Events (AES)

Study (Indication)

Dose (vgleye)

Key Ocular AEs

Ocular
inflammation

Severity &
Management

Mild to moderate;
responsive to

OPTIC (nAMD) 2 x 10" . ) .
(mainly anterior steroid eye drops.
chamber cells).[3] [3]1[12]
) ) Mild to moderate;
Ocular inflammation. _ _
OPTIC (nAMD) 6 x 101 responsive to steroid
[3]
eye drops.[3]
Minimal inflammation;
Intraocular generally resolved
INFINITY (DME) 2 x 101

inflammation.[14]

with steroid eye drops.
[14]
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| INFINITY (DME) | 6 x 10** | Dose-limiting toxicity: severe inflammation, hypotony, panuveitis,
vision loss.[7][15] | Steroid-refractory; led to discontinuation for DME.[7] |

Troubleshooting Guide

Issue 1: Breakthrough inflammation is observed during the steroid taper.

e Q: What is the recommended course of action if a subject develops anterior chamber cells
(e.g., Grade 1+) while on a tapering dose of topical steroids?

o A: The first step is to increase the frequency of the topical steroid. For example, if the
subject is on a twice-daily (BID) schedule, consider returning to the full prophylactic dose
of four times daily (QID). Monitor the subject closely. If the inflammation resolves, a slower,
more gradual taper can be attempted. If it persists or worsens, escalation to more potent
or alternative steroid formulations may be necessary. All cases of ocular inflammation in
studies were reported to be responsive to topical steroids.[6]

Issue 2: Inflammation persists or worsens despite maximum topical steroid therapy.

» Q: Asubject's inflammation (e.g., Grade 2+ anterior chamber cells with mild vitreous cells) is
not improving after one week of QID topical difluprednate. What are the next steps?

o A: This situation requires careful evaluation. First, ensure subject adherence to the
prescribed regimen. Second, rule out other causes of uveitis, such as infection. If non-
adherence and other causes are ruled out, consider switching to a more potent topical
steroid or adding a systemic steroid (e.g., oral prednisone), similar to the regimen used in
early OPTIC cohorts.[10] This approach should be guided by the severity of inflammation
and the potential risks of systemic steroid exposure.

Issue 3: A significant drop in Intraocular Pressure (IOP) is detected.

e Q: During a follow-up visit, a subject treated with the 6x10* vg/eye dose presents with
hypotony. What should be done?

o A:This is a serious adverse event that was identified as a dose-limiting toxicity in the
INFINITY trial.[7][15] Immediate and aggressive management is required. While this was
found to be refractory to steroids in some DME patients, the initial step is intensive anti-
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inflammatory treatment. The subject should be monitored very closely, and the study's
safety monitoring board must be informed immediately. This event underscores the critical
importance of dose selection, as hypotony was not observed at the lower 2x10!! vg/eye
dose.[15]

Experimental Protocols & Workflows
Protocol 1: Assessment of Anterior Chamber Inflammation

e Purpose: To grade the presence of inflammatory cells in the anterior chamber using a
standardized scale.

o Equipment: Slit-lamp biomicroscope.
e Procedure:
1. Seat the subject comfortably at the slit-lamp.
2. Set the illumination to maximum intensity and the beam to a 1Imm x 1mm conical shape.
3. Focus the beam within the anterior chamber, between the cornea and the lens.
4. In a darkened room, systematically count the number of cells observed in the field of view.

5. Grade the inflammation according to the Standardization of Uveitis Nomenclature (SUN)
criteria.

o Grading (SUN Criteria):

0: <1 cell

o

0.5+: 1-5 cells

o

1+: 6-15 cells

(¢]

2+: 16-25 cells

[¢]

3+: 26-50 cells

[¢]
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Caption: Experimental workflow for ADVM-022 administration and steroid prophylaxis.
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Caption: Decision tree for troubleshooting breakthrough ocular inflammation.
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Caption: Simplified pathway of AAV-mediated inflammation and steroid action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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